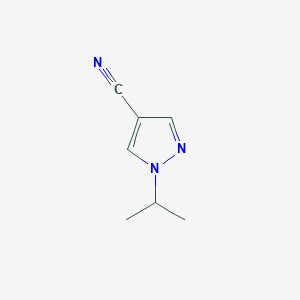
1-(3-Methoxypropoxy)-2,3-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methoxypropoxy)-2,3-dimethylbenzene, also known as MDPV, is a synthetic cathinone that has gained popularity as a recreational drug due to its euphoric and stimulant effects. However, MDPV also has potential applications in scientific research due to its unique chemical properties.
Aplicaciones Científicas De Investigación
Thermodynamic Properties and Hydrogen Bonding
Studies on methoxyphenols and dimethoxybenzenes reveal their significance in understanding thermodynamic properties and hydrogen bonding. Methoxyphenols, structurally related to "1-(3-Methoxypropoxy)-2,3-dimethoxybenzene," have been studied for their ability to form strong intermolecular and intramolecular hydrogen bonds, influencing their physical properties and interactions in condensed matter. The research provided thermochemical, spectroscopic, and quantum-chemical insights, emphasizing the relation between structure and thermodynamic behavior (Varfolomeev et al., 2010).
Structural Analysis and Synthesis
The structural analysis and synthesis of chloro-dimethoxy-dimethylbenzene compounds, closely related to the compound , have been explored to understand their crystalline behavior and potential as intermediates in synthesis processes. This research sheds light on the orientations of methoxy groups relative to the benzene ring, influencing the compound's chemical properties and reactivity (Wiedenfeld et al., 2004).
Catalysis and Chemical Reactions
Methoxycarbonylation of alkynes catalyzed by palladium complexes, involving methoxy and dimethylbenzene derivatives, demonstrates the compound's role in synthesizing unsaturated esters or α,ω-diesters. This catalytic process highlights the versatility of methoxypropoxy-dimethylbenzene derivatives in facilitating diverse chemical transformations (Magro et al., 2010).
Electrochemical and Spectroelectrochemical Properties
Research on small model star-shaped compounds, including triaryl-1-methoxybenzenes and triaryl-1,3,5-trimethoxybenzenes, offers insights into electrochemical and spectroelectrochemical behaviors. These studies contribute to understanding the electronic and structural properties of methoxy-substituted benzene derivatives, relevant to applications in materials science and electronics (Rapta et al., 2012).
Pyrolysis and Free Radical Research
Investigations into the pyrolysis mechanisms of methoxy substituted α-O-4 lignin model compounds, including dimethoxybenzenes, provide valuable information on lignin degradation and the formation of free radicals. This research is crucial for understanding the thermal decomposition of lignin and its implications for biofuel production and environmental chemistry (Kim et al., 2014).
Propiedades
IUPAC Name |
1-(3-methoxypropoxy)-2,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-10-6-4-7-12(11(10)2)14-9-5-8-13-3/h4,6-7H,5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFNSGFBSSNJCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCOC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-(2-ethylphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2690059.png)

![(3E)-1-acetyl-3-[(4-methoxyphenyl)methylidene]-4-[(4-nitrophenyl)methyl]piperazine-2,5-dione](/img/structure/B2690062.png)


![3-Cyclopropyl-5-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-1,2,4-oxadiazole](/img/structure/B2690068.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2690070.png)